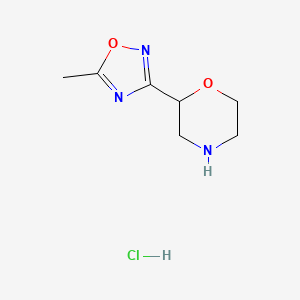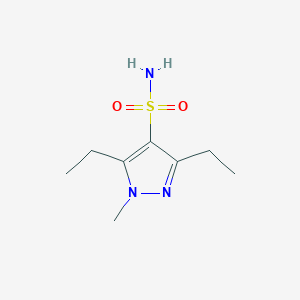![molecular formula C10H13N3O B1448133 2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene CAS No. 1604311-60-5](/img/structure/B1448133.png)
2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene
Vue d'ensemble
Description
2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Methylation and Structural Studies
Research has indicated that methylation of specific benzene derivatives can lead to the creation of novel compounds with distinct structural and chemical properties. Claramunt et al. (2001) conducted studies on methylation of monoazolyl and bisazolyl derivatives of 1,4-dihydroxybenzene, leading to compounds with potential applications in various chemical syntheses and structural analyses (Claramunt, Escolástico, & Elguero, 2001). Additionally, Kotan and Yuksek (2021) optimized the structure of a complex methoxy-4-methylbenzene derivative using Density Functional Theory (DFT) methods, highlighting the molecule's potential in quantum chemical calculations and structural analysis (Kotan & Yuksek, 2021).
Synthesis and X-ray Structure Analysis
Taia et al. (2021) synthesized new 1,2,3-triazole derivatives containing the eugenol ring by utilizing a click chemistry method, which involved azides like 1-azido-4-methylbenzene. The structures of these compounds were characterized by NMR spectroscopy and confirmed through single-crystal X-ray diffraction studies (Taia et al., 2021). This research underscores the importance of such compounds in structural and material science.
Guest-Induced Assembly in Molecular Encapsulation
Kobayashi et al. (2003) investigated the guest-induced assembly of specific cavitands, which can encapsulate guests like 1-ethyl-4-methoxybenzene. This research is crucial for understanding molecular recognition and encapsulation processes, which have applications in drug delivery systems and nanotechnology (Kobayashi, Ishii, Sakamoto, Shirasaka, & Yamaguchi, 2003).
Liquid Crystal Synthesis
Patel et al. (2012) reported the synthesis and mesomorphic behavior of novel liquid crystalline containing methoxybenzene derivatives. The research highlights the utility of such compounds in creating materials with specific optical and thermal properties, useful in the field of materials science and display technologies (Patel, Vyas, & Doshi, 2012).
Propriétés
IUPAC Name |
2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7-4-5-10(14-3)9(6-7)8(2)12-13-11/h4-6,8H,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOZSOGBQIDCBM-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)[C@@H](C)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B1448053.png)



![4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B1448058.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride](/img/structure/B1448060.png)
![2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]isoquinoline hydrochloride](/img/structure/B1448062.png)
![Sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate](/img/structure/B1448064.png)


![2-[4-Hydroxy-1-(propan-2-yl)piperidin-4-yl]acetic acid hydrochloride](/img/structure/B1448070.png)

